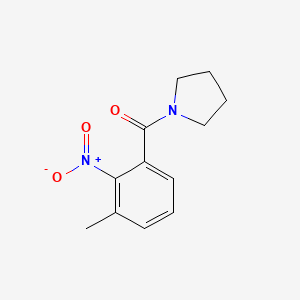
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a 3-methyl-2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methyl-2-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: (3-Methyl-2-aminophenyl)(pyrrolidin-1-yl)methanone.
Substitution: Various substituted methanones depending on the nucleophile used.
Oxidation: (3-Carboxy-2-nitrophenyl)(pyrrolidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mecanismo De Acción
The mechanism of action of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the binding affinity of the compound to its target due to its unique three-dimensional structure. The nitro group can also participate in redox reactions, which may be crucial for the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a methyl group.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains hydroxy and methoxy groups instead of a nitro group.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a boronic ester group.
Uniqueness
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a nitro group and a pyrrolidine ring. The nitro group can participate in various redox reactions, while the pyrrolidine ring provides a rigid and three-dimensional structure that can enhance binding interactions with biological targets. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(3-methyl-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14N2O3/c1-9-5-4-6-10(11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Clave InChI |
KZZHCAQPMLUGEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


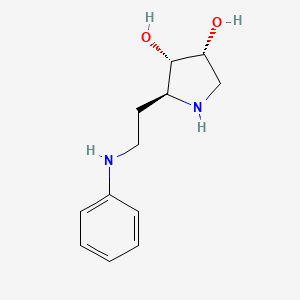
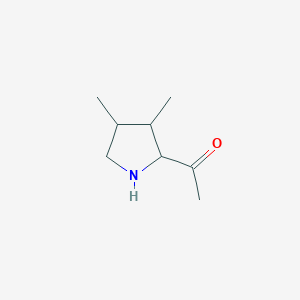
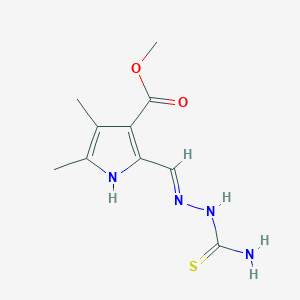
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
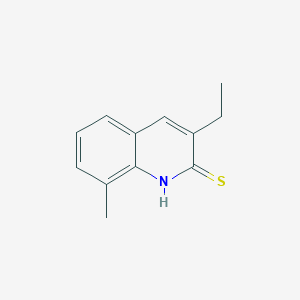
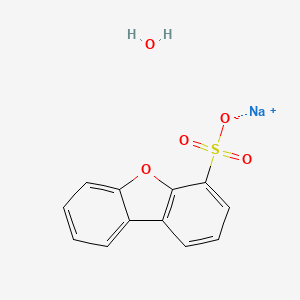
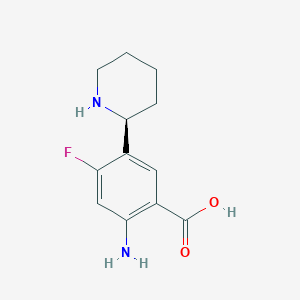

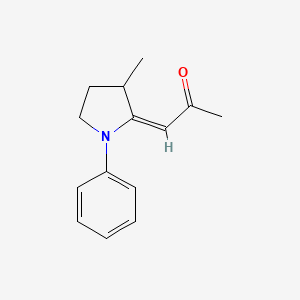
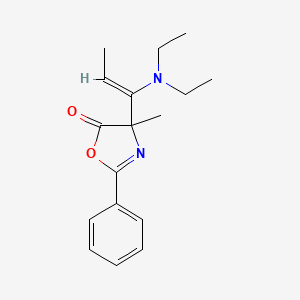
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)

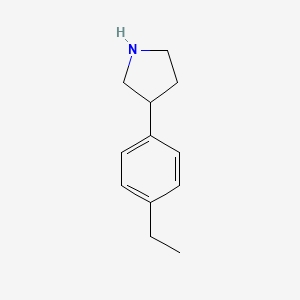
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)
